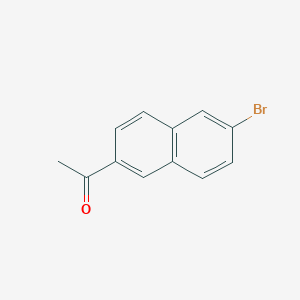

1-(6-Bromonaphthalen-2-yl)ethanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(6-Bromonaphthalen-2-yl)ethanone involves multiple steps, including the bromination of naphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, followed by condensation reactions. For instance, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one is prepared through refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, demonstrating the versatility and complexity of synthesizing bromonaphthalene derivatives (Sherekar, Kakade, & Padole, 2021).

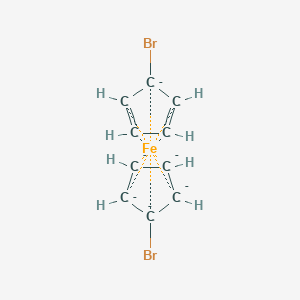

Molecular Structure Analysis

The molecular structure of this compound has been studied through various spectroscopic methods, including FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking studies. These analyses help in understanding the geometrical parameters, stability arising from hyper-conjugative interactions and charge delocalization, and the potential inhibitory activities against specific targets, which could indicate its role in non-linear optics and as a potential anti-neoplastic agent (Mary et al., 2015).

Chemical Reactions and Properties

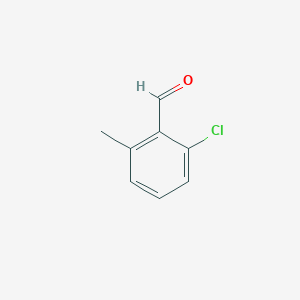

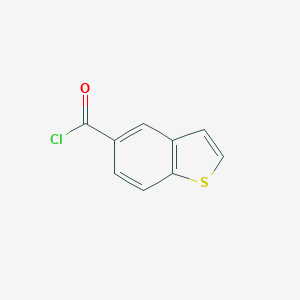

Chemical reactions involving this compound often result in the formation of complex structures, demonstrating the compound's reactivity and potential as a precursor for further chemical synthesis. For example, its reaction with acetyl chloride in the presence of CuCl, LiCl, and AlCl3 as catalysts at 0°C to room temperature in THF illustrates its utility in synthesizing novel compounds with high yields, which can have significant implications in various research and industrial applications (Jin, 2015).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities : A study by Sherekar, Kakade, and Padole (2021) detailed the synthesis of compounds derived from 1-(6-Bromonaphthalen-2-yl)ethanone and their subsequent screening for antimicrobial activities, indicating excellent results in this field (Sherekar, Kakade, & Padole, 2021).

Synthesis and Biological Evaluation : Another research by Sherekar, Padole, and Kakade (2022) synthesized similar compounds for biological evaluation, focusing on the presence of chlorine substituents and their impact on antimicrobial activity (Sherekar, Padole, & Kakade, 2022).

Selective α-Monobromination : Ying (2011) investigated the selective α-monobromination of various alkylaryl ketones, including this compound, highlighting an efficient and regioselective method for electrophilic bromination of these compounds (Ying, 2011).

Spectroscopic Studies and Antibacterial/Antioxidant Activities : Vhanale, Deshmukh, and Shinde (2019) synthesized Schiff bases from this compound, analyzing their antibacterial and antioxidant properties. This study highlights the compound's potential in creating effective Schiff bases with significant biological activities (Vhanale, Deshmukh, & Shinde, 2019).

Synthesis of Thiazolo-Benzimidazole Derivatives : Abdel‐Aziz, Hamdy, Gamal-Eldeen, and Fakhr (2011) explored the synthesis of new derivatives from this compound, focusing on their immunosuppressive and immunostimulatory activities, as well as cytotoxicity against various cancer cells. This indicates the compound's relevance in medicinal chemistry and drug development (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Molecular Structure and Docking Studies : Mary et al. (2015) conducted molecular structure and docking studies on derivatives of this compound, providing insights into its role in nonlinear optics and potential as an anti-neoplastic agent (Mary et al., 2015).

Propriétés

IUPAC Name |

1-(6-bromonaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDOTHVVSQOCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

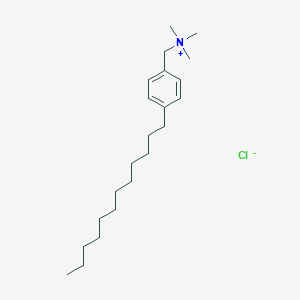

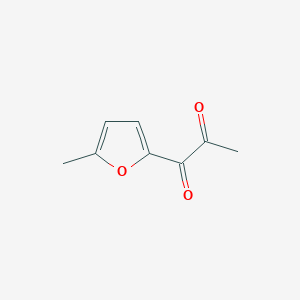

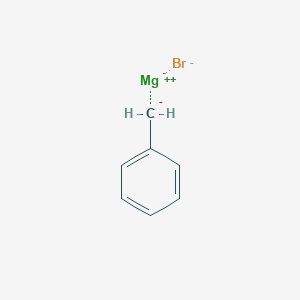

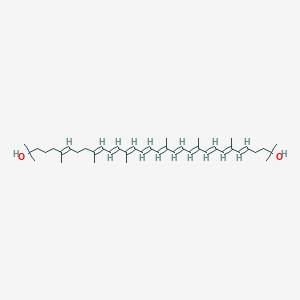

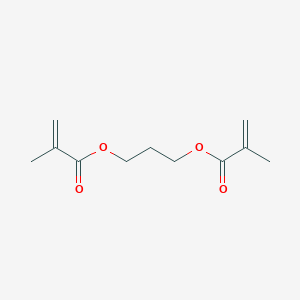

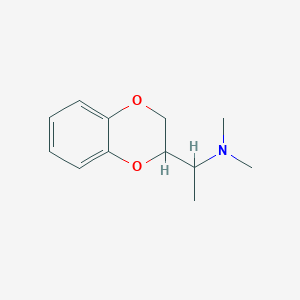

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)